5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the quinoline family It is characterized by a tetrahydroquinoline core structure with three methyl groups attached at the 5th, 6th, and 7th positions
Mechanism of Action
Target of Action
Related compounds such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline have been shown to interact with the antioxidant system, nadph-generating enzymes, and chaperones .
Mode of Action
It is suggested that similar compounds exert their effects by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis .
Biochemical Pathways
Related compounds have been shown to affect the functioning of the antioxidant system, the activity of nadph-generating enzymes, and chaperones .
Result of Action
Related compounds have been shown to decrease oxidative stress, normalize chaperone-like activity, and reduce apoptosis intensity .
Biochemical Analysis
Biochemical Properties
Studies on similar compounds, such as 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, suggest that it may have antioxidant properties . It has been shown to affect the functioning of the antioxidant system, the activity of NADPH-generating enzymes and chaperones, and the level of apoptotic processes in rats with rotenone-induced Parkinson’s Disease .
Cellular Effects
Based on studies of similar compounds, it may have neuroprotective properties . It has been shown to decrease oxidative stress in rats with Parkinson’s Disease, leading to a recovery of antioxidant enzyme activities and NADPH-generating enzyme function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes with aniline derivatives, followed by cyclization and reduction steps. For instance, hydroquinolinecarbaldehyde can be treated with iodine in a mixture of aqueous ammonia and tetrahydrofuran (THF) at room temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens or halogenating agents, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroquinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Known for its neuroprotective properties.
1,2,3,4-Tetrahydroquinoline: A simpler analog with a wide range of applications in organic synthesis.
5,6,7,8-Tetrahydro-2-naphthoic acid: Another related compound with distinct chemical properties.
Uniqueness
5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5,6,7-trimethyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-8-7-12-11(5-4-6-13-12)10(3)9(8)2/h7,13H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZKZHDAKOGLNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCN2)C(=C1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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